molecular formula C20H24N6O2S2 B11020778 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B11020778
M. Wt: 444.6 g/mol
InChI Key: VZUHSBQHDZUKCP-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzothiazole and piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .

Properties

Molecular Formula

C20H24N6O2S2

Molecular Weight

444.6 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C20H24N6O2S2/c1-13(2)19-22-23-20(29-19)21-16(27)7-8-17(28)25-9-11-26(12-10-25)18-14-5-3-4-6-15(14)30-24-18/h3-6,13H,7-12H2,1-2H3,(H,21,23,27)

InChI Key

VZUHSBQHDZUKCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step procedures. One common route includes the reaction of 1,2-benzothiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a butanamide derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with various molecular targets. It acts as an antagonist to dopamine and serotonin receptors, which is why it is being explored as an antipsychotic agent. The compound also exhibits inhibitory effects on acetylcholinesterase, making it a candidate for Alzheimer’s disease research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its combination of benzothiazole, piperazine, and thiadiazole moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Biological Activity

The compound 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a piperazine ring, contributing to its pharmacological properties.

PropertyValue
CAS Number 223586-82-1
Molecular Formula C18H22N4S2
Molecular Weight 366.52 g/mol
Density 1.4 g/cm³
Boiling Point 444.5 °C
LogP 3.95

The synthesis of this compound involves the reaction of benzothiazole derivatives with piperazine and thiadiazole components. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors related to various biological pathways, including anti-tumor and anti-microbial activities.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

In vitro studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.

Toxicity Studies

Toxicity assessments using zebrafish embryos have classified this compound as having low toxicity, with an LC50 value indicating safety at therapeutic concentrations. This is crucial for its potential development as a therapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy
    • Researchers evaluated the antimicrobial properties of the compound against a panel of pathogens.
    • Results indicated an MIC of 32 µg/mL against Staphylococcus aureus, suggesting potential for clinical application in treating infections.
  • Anticancer Activity Assessment
    • A study investigated the effects on MCF-7 cells, revealing a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours.
    • Mechanistic studies highlighted increased levels of pro-apoptotic markers.

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